Topiramate-d12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

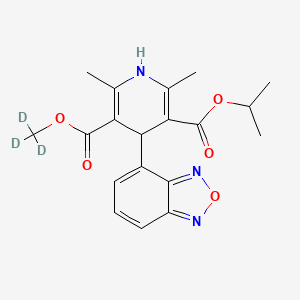

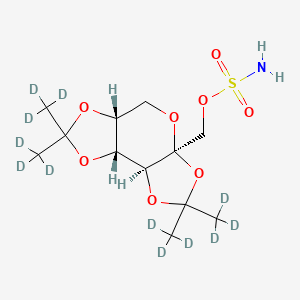

Topiramate-d12 has a molecular formula of C12H21NO8S and a molecular weight of 351.44 g/mol . Its structure includes a monosaccharide chemical structure containing a sulfamate .Physical And Chemical Properties Analysis

Topiramate-d12 has a molecular weight of 351.44 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Application in Plasma Analysis

Topiramate-d12 is used in the simultaneous determination of two anticonvulsant drugs in plasma , Topiramate and Carbamazepine . This is achieved through a method involving dispersive liquid–liquid microextraction, followed by gas chromatography–mass spectrometry operating in selected ion monitoring (SIM) mode . The method has been shown to be selective, accurate, precise, and linear over certain concentration ranges .

Use as an Internal Standard

Topiramate-d12 is used as an internal standard in the analysis of Topiramate and Carbamazepine in plasma . This helps in achieving accurate and reliable results in the analysis.

Role in Forensic Toxicology

The analytical method involving Topiramate-d12 has been successfully applied to real plasma samples received by the Forensic Toxicology Service of the Forensic Science Institute of Santiago de Compostela . This highlights its importance in forensic investigations.

Involvement in Neurology Research

Topiramate-d12 is used in neurology research . It plays a crucial role in the study of neurological conditions and the development of treatments.

Study of Insulin Resistance

Topiramate-d12 is used in the study of insulin resistance . The precise mechanism by which topiramate modulates muscle cell insulin resistance, particularly regarding direct AMPK pathway involvement, remains an area of active scientific investigation .

Investigation of Adipocyte Function

Topiramate-d12 is used in the study of adipocyte function . Adipocytes, crucial insulin target cells, secrete hormones and bioactive lipids that influence insulin resistance and other physiological processes .

Mechanism of Action

Target of Action

Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .

Mode of Action

Topiramate-d12 interacts with its targets in several ways:

- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .

- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .

- It antagonizes the AMPA/kainate subtype of the glutamate receptor .

- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .

These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .

Biochemical Pathways

Topiramate-d12 affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .

Pharmacokinetics

Topiramate-d12 has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of Topiramate-d12’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .

Action Environment

Environmental factors can influence the action of Topiramate-d12. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking Topiramate-d12 during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with Topiramate-d12 .

Safety and Hazards

properties

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-RFYKXYJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279037-95-4 |

Source

|

| Record name | 1279037-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.